2-(Azepan-1-yl)-1-(4-propoxyphenyl)ethan-1-one
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Overview
Description
2-(Azepan-1-yl)-1-(4-propoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of ketones It features an azepane ring, which is a seven-membered nitrogen-containing ring, and a propoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-1-(4-propoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through nucleophilic substitution reactions.
Formation of the Ethanone Backbone: The ethanone backbone can be formed through various carbonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-1-(4-propoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring and propoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(Azepan-1-yl)-1-(4-propoxyphenyl)ethan-1-one may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with specific properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-1-(4-propoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-1-(4-propoxyphenyl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(Morpholin-1-yl)-1-(4-propoxyphenyl)ethan-1-one: Similar structure but with a morpholine ring.
Uniqueness
2-(Azepan-1-yl)-1-(4-propoxyphenyl)ethan-1-one is unique due to the presence of the azepane ring, which may impart different chemical and biological properties compared to its analogs with different ring structures.
Properties
CAS No. |
88675-33-6 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C17H25NO2/c1-2-13-20-16-9-7-15(8-10-16)17(19)14-18-11-5-3-4-6-12-18/h7-10H,2-6,11-14H2,1H3 |
InChI Key |
HQWJXEAZVFTSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CN2CCCCCC2 |
Origin of Product |
United States |
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